CA IX-IN-1

Description

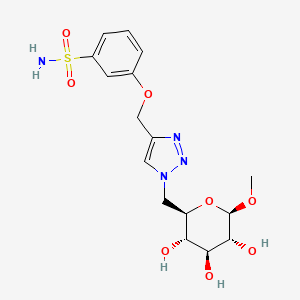

Structure

3D Structure

Properties

Molecular Formula |

C16H22N4O8S |

|---|---|

Molecular Weight |

430.4 g/mol |

IUPAC Name |

3-[[1-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]triazol-4-yl]methoxy]benzenesulfonamide |

InChI |

InChI=1S/C16H22N4O8S/c1-26-16-15(23)14(22)13(21)12(28-16)7-20-6-9(18-19-20)8-27-10-3-2-4-11(5-10)29(17,24)25/h2-6,12-16,21-23H,7-8H2,1H3,(H2,17,24,25)/t12-,13-,14+,15-,16-/m1/s1 |

InChI Key |

PXLVITSDFJJJEU-IBEHDNSVSA-N |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN2C=C(N=N2)COC3=CC(=CC=C3)S(=O)(=O)N)O)O)O |

Canonical SMILES |

COC1C(C(C(C(O1)CN2C=C(N=N2)COC3=CC(=CC=C3)S(=O)(=O)N)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of CA IX-IN-1: A Technical Guide to a Novel Carbonic Anhydrase IX Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of CA IX-IN-1, a representative small molecule inhibitor of Carbonic Anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors, playing a crucial role in tumor progression and adaptation to the hypoxic microenvironment. Its inhibition presents a promising therapeutic strategy in oncology. This document details the molecular interactions, signaling pathways, and cellular consequences of CA IX inhibition by compounds analogous to this compound. It includes a compilation of quantitative data from relevant studies, detailed experimental protocols for key assays, and visual representations of the underlying biological processes to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to Carbonic Anhydrase IX (CA IX) as a Therapeutic Target

Carbonic Anhydrase IX (CA IX) is a zinc metalloenzyme that is a member of the α-carbonic anhydrase family.[1] Under normal physiological conditions, its expression is highly restricted.[2] However, in a multitude of solid tumors, including renal, breast, and lung carcinomas, CA IX is significantly upregulated.[2] This overexpression is primarily induced by hypoxia, a common feature of the tumor microenvironment, through the activation of the hypoxia-inducible factor-1α (HIF-1α).[3]

The primary function of CA IX is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] With its catalytic domain facing the extracellular space, CA IX contributes to the acidification of the tumor microenvironment while facilitating the influx of bicarbonate to maintain a slightly alkaline intracellular pH (pHi). This pH regulation is critical for the survival, proliferation, and invasion of cancer cells in the otherwise hostile acidic and hypoxic milieu.[1] The pivotal role of CA IX in tumor biology makes it an attractive and specific target for anticancer therapies.

The Core Mechanism of Action of CA IX Inhibitors

While specific data for a compound designated "this compound" is not available in the public domain, this guide will focus on the well-characterized mechanism of action of potent and selective small molecule inhibitors of CA IX, which this compound is presumed to represent. The primary mechanism of these inhibitors is the direct blockade of the catalytic activity of the CA IX enzyme.

Direct Inhibition of Catalytic Activity

Small molecule inhibitors, often belonging to the sulfonamide class, are designed to bind with high affinity to the active site of CA IX. The active site contains a zinc ion that is essential for catalysis. These inhibitors typically coordinate with the zinc ion, displacing the water molecule that is crucial for the hydration of carbon dioxide. This direct binding competitively inhibits the enzyme's ability to convert CO₂ to bicarbonate and protons. The consequence of this inhibition is a disruption of the pH-regulating function of CA IX.

Reversal of Tumor Acidosis

By inhibiting CA IX, these compounds prevent the acidification of the extracellular space. A more neutral tumor microenvironment can have several anti-tumor effects, including the reduced activity of acid-activated proteases involved in invasion and metastasis, and potentially enhanced efficacy of certain chemotherapeutic agents that are more active at physiological pH.

Induction of Intracellular Acidosis and Apoptosis

The blockade of CA IX also disrupts the maintenance of an alkaline intracellular pH. The resulting intracellular acidification can trigger cellular stress and induce programmed cell death (apoptosis) in cancer cells that are reliant on CA IX for survival, particularly under hypoxic conditions.

Signaling Pathways Modulated by CA IX Inhibition

The inhibition of CA IX can impact several downstream signaling pathways that are critical for tumor progression.

As depicted in Figure 1, the inhibition of CA IX by a representative inhibitor like this compound disrupts the conversion of carbon dioxide and water into protons and bicarbonate. This leads to a decrease in the extracellular proton concentration and a reduction in the influx of bicarbonate into the cancer cell. The resulting intracellular acidosis can trigger apoptotic pathways. Furthermore, the overall modulation of the tumor microenvironment's pH can hinder invasion and metastasis.

Quantitative Data on CA IX Inhibitors

The following tables summarize quantitative data for representative CA IX inhibitors, providing insights into their potency and selectivity.

Table 1: In Vitro Inhibition of Carbonic Anhydrase Isoforms

| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Assay Method | Reference |

| Acetazolamide | CA IX | 25 nM | Stopped-flow CO₂ hydration | [4] |

| Sulfonamide E | CA IX | Not specified (low IC₅₀) | Cell viability assay | [5] |

| CAI3 | CA IX | 1.25 nM | In vitro enzyme assay | [6] |

| U-104 | CA IX | Not specified | Cell migration assay | [7] |

Table 2: In Vivo Efficacy of CA IX Inhibitors

| Compound/Treatment | Animal Model | Tumor Type | Effect | Reference |

| CA IX Knockdown | Mouse Xenograft | Colon Cancer (HT29) | Reduced tumor growth rate | [1] |

| Bevacizumab + CA IX Knockdown | Mouse Xenograft | Colon Cancer (HT29) | Enhanced tumor growth inhibition | [1] |

| U-104 | Mouse Orthotopic | Pancreatic Cancer (Pt45.P1/asTF+) | Reduced tumor growth | [8] |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize CA IX inhibitors.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow Spectroscopy)

This assay measures the inhibition of CA-catalyzed CO₂ hydration.

-

Enzyme and Inhibitor Preparation: Recombinant human CA IX is purified. The inhibitor is dissolved in an appropriate solvent to create a stock solution.

-

Assay Buffer: A pH indicator dye (e.g., p-nitrophenol) in a suitable buffer is used.

-

Reaction: The enzyme and inhibitor are pre-incubated. This mixture is then rapidly mixed with a CO₂-saturated solution in a stopped-flow spectrophotometer.

-

Measurement: The change in absorbance of the pH indicator is monitored over time as the pH decreases due to proton formation.

-

Data Analysis: The initial rates of the reaction are calculated. The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).

Cell Viability and Apoptosis Assays

These assays determine the effect of CA IX inhibitors on cancer cell survival.

-

Cell Culture: Cancer cell lines with high CA IX expression (e.g., HeLa, HT-29) are cultured under normoxic and hypoxic conditions.

-

Treatment: Cells are treated with varying concentrations of the CA IX inhibitor for specified time periods (e.g., 24, 48, 72 hours).

-

Viability Assessment (MTT Assay):

-

MTT reagent is added to the cells and incubated.

-

Mitochondrial reductases in viable cells convert MTT to formazan crystals.

-

The crystals are solubilized, and the absorbance is measured to quantify cell viability.

-

-

Apoptosis Assessment (Annexin V/PI Staining):

-

Treated cells are stained with Annexin V-FITC and Propidium Iodide (PI).

-

Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells.

-

PI enters and stains the nucleus of late apoptotic or necrotic cells.

-

Cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

-

In Vivo Tumor Growth Inhibition Studies

These studies evaluate the anti-tumor efficacy of CA IX inhibitors in animal models.

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Implantation: Human cancer cells overexpressing CA IX are implanted subcutaneously or orthotopically.

-

Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The CA IX inhibitor is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for CA IX, proliferation markers like Ki-67, and apoptosis markers).

Conclusion

Inhibitors of Carbonic Anhydrase IX, represented here by the placeholder this compound, offer a targeted approach to cancer therapy by exploiting the unique biology of the tumor microenvironment. The core mechanism of action revolves around the direct inhibition of the enzyme's catalytic activity, leading to a disruption of pH homeostasis that is critical for cancer cell survival and progression. This results in the reversal of extracellular acidosis and the induction of intracellular acidosis, ultimately promoting apoptosis and hindering tumor growth and metastasis. The quantitative data and experimental protocols provided in this guide offer a framework for the continued research and development of novel and potent CA IX inhibitors as promising anticancer agents.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. New Developments in Carbonic Anhydrase IX-Targeted Fluorescence and Nuclear Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Biochemical characterization of CA IX, one of the most active carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological investigation of new carbonic anhydrase IX (CAIX) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The interactome of metabolic enzyme carbonic anhydrase IX reveals novel roles in tumor cell migration and invadopodia/MMP14-mediated invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vivo Imaging and Quantification of Carbonic Anhydrase IX Expression as an Endogenous Biomarker of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Target of CA IX-IN-1 (SLC-0111)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the primary biological target of the inhibitor CA IX-IN-1, also known as SLC-0111. It includes quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways involved.

Primary Target and Mechanism of Action

This compound, chemically identified as 4-(4-fluorophenylureido)benzenesulfonamide and widely known as SLC-0111, is a potent and selective, first-in-class inhibitor of Carbonic Anhydrase IX (CA IX)[1][2]. Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton[3].

CA IX is a transmembrane isoform of carbonic anhydrase that is highly overexpressed in a variety of solid tumors and is a key indicator of tumor hypoxia and poor prognosis[1][4][5]. Its expression is primarily regulated by the hypoxia-inducible factor-1α (HIF-1α)[6][7][8]. Under hypoxic conditions, CA IX plays a crucial role in maintaining the intracellular pH of tumor cells by catalyzing the formation of protons and bicarbonate ions in the extracellular space. This leads to an acidification of the tumor microenvironment, which in turn promotes tumor growth, invasion, and resistance to therapy[3][4][5].

SLC-0111 exerts its therapeutic effect by directly inhibiting the enzymatic activity of CA IX. By blocking the conversion of carbon dioxide to bicarbonate and protons, SLC-0111 disrupts the pH regulation in the tumor microenvironment, leading to intracellular acidification and subsequent inhibition of tumor cell proliferation and survival. In addition to its primary target, SLC-0111 has also been shown to inhibit Carbonic Anhydrase XII (CA XII), another tumor-associated isoform, with even greater affinity[2].

Quantitative Inhibitor Data

The inhibitory activity of SLC-0111 against various human carbonic anhydrase (hCA) isoforms has been extensively characterized. The following table summarizes the key inhibition constants (Ki) and IC50 values, demonstrating its selectivity for the tumor-associated isoforms CA IX and CA XII over the cytosolic isoforms CA I and CA II.

| Isoform | Inhibition Constant (Ki) | IC50 | Reference(s) |

| hCA I | > 400 nM | 20.29 ± 0.92 µg/mL | [1][2] |

| hCA II | > 400 nM | 0.569 ± 0.03 µg/mL | [1][2] |

| hCA IX | 45 nM | 0.048 ± 0.006 µg/mL | [1][2] |

| hCA XII | 4.5 nM | 0.096 ± 0.008 µg/mL | [1][2] |

Key Signaling Pathways

The inhibition of Carbonic Anhydrase IX by SLC-0111 impacts several critical signaling pathways involved in tumor progression and survival.

HIF-1α Signaling Pathway

Under hypoxic conditions, the transcription factor HIF-1α is stabilized and translocates to the nucleus, where it induces the expression of various genes, including CA9 (the gene encoding CA IX). CA IX, in turn, helps to maintain a favorable intracellular pH for tumor cell survival in the acidic microenvironment created by anaerobic metabolism. By inhibiting CA IX, SLC-0111 disrupts this adaptive mechanism.

References

- 1. Signalchem LifeScience [signalchemlifesciences.com]

- 2. SLC-0111 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]

- 4. News - SLC-0111 - LARVOL VERI [veri.larvol.com]

- 5. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fortunejournals.com [fortunejournals.com]

An In-depth Technical Guide to CA IX-IN-1: A Potent Carbonic Anhydrase IX Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of CA IX-IN-1, a highly potent and selective inhibitor of carbonic anhydrase IX (CA IX). The information presented herein is intended to support researchers and professionals in the fields of oncology, medicinal chemistry, and drug development in their understanding and potential application of this compound.

Chemical Structure and Properties

This compound, also referred to as compound 12g in the primary literature, is a synthetic carbohydrate-based sulfonamide derivative. Its structure features a classical aromatic sulfonamide pharmacophore, which is crucial for its inhibitory activity against carbonic anhydrases. This is linked to a hydrophilic sugar moiety through a rigid 1,2,3-triazole linker, a feature introduced via a click chemistry reaction during its synthesis.[1]

The IUPAC name for this compound is 4-(((1-((2R,3R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-1,2,3-triazol-4-yl)methoxy)methyl)benzenesulfonamide.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₂N₄O₈S | MedChemExpress |

| Molecular Weight | 430.43 g/mol | MedChemExpress |

| SMILES | CO[C@@H]1O--INVALID-LINK--O)O">C@@HCN2C=C(N=N2)COC3=CC=CC(S(N)(=O)=O)=C3 | MedChemExpress |

Biological Activity and Selectivity

This compound is a highly effective and selective inhibitor of human carbonic anhydrase IX (hCA IX).[1][2] Its inhibitory potency is significantly greater than that of the clinically used carbonic anhydrase inhibitor, acetazolamide (AAZ).[1] The selectivity of this compound for the tumor-associated isoform CA IX over other isoforms is a key characteristic, making it a promising candidate for targeted cancer therapy.

Table 2: Inhibitory Activity of this compound against Carbonic Anhydrase Isoforms

| Isoform | IC₅₀ (nM) | Reference |

| hCA IX | 7 | [1][2] |

| hCA I | 4000 | [2] |

| hCA II | 18 | [2] |

The potent antitumor activities of this compound have been demonstrated against human cancer cell lines, including HT-29 (colon carcinoma) and MDA-MB-231 (breast cancer).[2] Under hypoxic conditions, which are characteristic of the tumor microenvironment and lead to the overexpression of CA IX, this compound has been shown to enhance the cytotoxic efficiency of doxorubicin.[1][3]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of the enzymatic activity of carbonic anhydrase IX. CA IX is a transmembrane enzyme that plays a crucial role in pH regulation in tumor cells. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CA IX helps to maintain a neutral intracellular pH while contributing to an acidic extracellular environment. This acidic microenvironment promotes tumor progression, invasion, and metastasis.

By inhibiting CA IX, this compound disrupts this pH regulation, leading to intracellular acidification and a less acidic tumor microenvironment. This can trigger apoptosis and inhibit cell proliferation.

Experimental Protocols

Synthesis of this compound (Compound 12g)

The synthesis of this compound involves a multi-step process culminating in a click chemistry reaction. The general workflow is outlined below. For detailed procedures, including reagent quantities and reaction conditions, please refer to the primary publication: "Design, synthesis and biological evaluation of novel carbohydrate-based sulfonamide derivatives as antitumor agents".

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of this compound against different CA isoforms is determined using a stopped-flow CO₂ hydration assay. This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of carbon dioxide.

Protocol Outline:

-

Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are used. Stock solutions of this compound are prepared in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: A buffer of specific pH (e.g., TRIS buffer) is used.

-

Reaction Initiation: The reaction is initiated by rapidly mixing the enzyme/inhibitor solution with a CO₂-saturated solution.

-

Data Acquisition: The change in pH is monitored over time using a pH indicator and a spectrophotometer.

-

IC₅₀ Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated by plotting the enzyme activity against the inhibitor concentration.

Cell-Based Antiproliferative Assay

The antitumor activity of this compound is evaluated using a standard cell viability assay, such as the MTT or SRB assay, on cancer cell lines.

Protocol Outline:

-

Cell Seeding: Cancer cells (e.g., HT-29, MDA-MB-231) are seeded in 96-well plates and allowed to adhere.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specific duration (e.g., 72 hours) under both normoxic and hypoxic conditions.

-

Viability Assessment: A viability reagent (e.g., MTT) is added to the wells, and the absorbance is measured to determine the percentage of viable cells.

-

IC₅₀ Calculation: The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is determined from the dose-response curve.

Conclusion

This compound is a potent and selective inhibitor of carbonic anhydrase IX with promising antitumor properties. Its unique chemical structure, incorporating a carbohydrate moiety, contributes to its high affinity and selectivity. The detailed experimental protocols and understanding of its mechanism of action provided in this guide are intended to facilitate further research and development of this compound as a potential therapeutic agent for the treatment of cancers characterized by hypoxia and CA IX overexpression.

References

The Discovery and Development of Novel Carbonic Anhydrase IX Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of key inhibitors targeting Carbonic Anhydrase IX (CA IX), a transmembrane enzyme critically involved in tumor progression and hypoxia. Given the ambiguity of the term "CA IX-IN-1," this document focuses on two well-characterized inhibitors representing distinct therapeutic strategies: the clinically evaluated selective inhibitor SLC-0111 and the dual-target inhibitor EGFR/CA-IX-IN-1 .

Introduction: Carbonic Anhydrase IX as a Therapeutic Target

Carbonic Anhydrase IX (CA IX) is a zinc metalloenzyme that is highly overexpressed in a wide range of solid tumors and is a key indicator of tumor hypoxia, a condition linked to poor patient prognosis and resistance to therapy.[1][2] Under hypoxic conditions, tumor cells upregulate CA IX, which is induced by Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][3]

CA IX's primary function is to catalyze the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and protons (H⁺).[1][2] This enzymatic activity allows cancer cells to maintain a stable intracellular pH (pHi) suitable for survival and proliferation while contributing to the acidification of the tumor microenvironment (TME).[1][4] An acidic TME facilitates tumor invasion, metastasis, and therapeutic resistance.[1] The restricted expression of CA IX in normal tissues makes it an attractive and specific target for anticancer drug development.[1][5]

Discovery and Development of Lead Compounds

SLC-0111: A Clinically Advanced Selective CA IX Inhibitor

SLC-0111 is a first-in-class, potent, and selective small molecule inhibitor of CA IX.[1] It is a ureido-substituted benzenesulfonamide developed through a "tail approach," which involves adding specific molecular motifs to a zinc-binding group to enhance selectivity for the target enzyme isoform.[6] Preclinical studies have demonstrated that SLC-0111 exhibits anti-tumor efficacy in various solid tumor models, including breast cancer, pancreatic cancer, and glioblastoma, both as a monotherapy and in combination with chemotherapy or immune checkpoint inhibitors.[1] SLC-0111 has completed a Phase I clinical trial (NCT02215850) in patients with advanced solid tumors, where it was found to be safe and well-tolerated.[7][8]

EGFR/CA-IX-IN-1: A Dual-Targeting Approach

EGFR/CA-IX-IN-1, also referred to as Compound 14, is a novel dual inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR) and Carbonic Anhydrase IX.[9][10] This compound represents a strategy to simultaneously block two key pathways involved in tumor growth and survival. EGFR is a receptor tyrosine kinase that, when activated, triggers downstream signaling cascades promoting cell proliferation and survival.[11][12] By inhibiting both EGFR and CA IX, this compound aims to deliver a multi-pronged attack on cancer cells.

Mechanism of Action

SLC-0111: Disruption of Tumor pH Homeostasis

SLC-0111 selectively binds to the active site of CA IX, inhibiting its catalytic function. This blockade prevents the efficient conversion of CO₂ to bicarbonate and protons on the cell surface. The consequences are twofold:

-

Increased Intracellular Acidity: The inability to efficiently export acid leads to a drop in the cancer cell's intracellular pH, creating conditions unfavorable for survival and proliferation.

-

Reduced Extracellular Acidity: By inhibiting proton extrusion, SLC-0111 helps neutralize the acidic tumor microenvironment, which can decrease tumor cell invasion and metastasis and may enhance the efficacy of other therapies.[1][13]

The signaling pathway below illustrates the role of CA IX in a hypoxic tumor environment and the point of intervention for SLC-0111.

Caption: CA IX role in hypoxic tumor pH regulation and SLC-0111 inhibition.

EGFR/CA-IX-IN-1: Dual Pathway Inhibition

EGFR/CA-IX-IN-1's mechanism involves the simultaneous inhibition of two distinct targets. By blocking EGFR, it prevents the activation of downstream pro-survival pathways like PI3K/Akt and MAPK. Concurrently, its inhibition of CA IX disrupts pH regulation as described for SLC-0111. This dual action leads to cell cycle arrest at the G1 phase, upregulation of the pro-apoptotic BAX/Bcl-2 ratio, and activation of caspases, ultimately inducing apoptosis in cancer cells.[9]

Quantitative Data

The following tables summarize the key quantitative data for SLC-0111 and EGFR/CA-IX-IN-1.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | Assay Type | Value | Reference(s) |

| SLC-0111 | CA IX | Enzyme Inhibition (Kᵢ) | 45 nM | [14] |

| CA XII | Enzyme Inhibition (Kᵢ) | 4.5 nM | [14] | |

| CA I | Enzyme Inhibition (Kᵢ) | Micromolar (weak) | [14] | |

| CA II | Enzyme Inhibition (Kᵢ) | Micromolar (weak) | [14] | |

| EGFR/CA-IX-IN-1 | EGFR | Enzyme Inhibition (IC₅₀) | 5.92 nM | [9] |

| CA IX | Enzyme Inhibition (IC₅₀) | 63 nM | [9] |

Table 2: Cellular Activity

| Compound | Cell Line | Assay Type | Value (IC₅₀) | Reference(s) |

| EGFR/CA-IX-IN-1 | MDA-MB-231 (Breast) | Cytotoxicity | 5.78 µM | [9] |

| MCF-7 (Breast) | Cytotoxicity | 8.05 µM | [9] | |

| SLC-0111 Analog (Pyr) | MCF-7 (Breast) | Cytotoxicity | 11.20 µg/mL | [15] |

| PC3 (Prostate) | Cytotoxicity | 8.36 µg/mL | [15] | |

| HT-29 (Colon) | Cytotoxicity | 27.74 µg/mL | [15] |

Table 3: SLC-0111 Phase I Clinical Trial (NCT02215850) Pharmacokinetics

| Dose Level | Mean Cₘₐₓ (ng/mL) | Mean AUC₀₋₂₄ (µg·h/mL) | Key Finding | Reference(s) |

| 500 mg | 4350 | 33 | Dose-proportional exposure | [8] |

| 1000 mg | 6220 | 70 | Similar exposure to 2000 mg | [8] |

| 2000 mg | 5340 | 94 | Higher incidence of adverse events | [8] |

| RP2D | 1000 mg/day | - | Recommended Phase 2 Dose | [7][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the development of CA IX inhibitors.

Protocol: CA IX Enzyme Inhibition Assay (Stopped-Flow)

This method is used to determine the kinetic parameters of CA IX inhibition.

Objective: To measure the inhibition constant (Kᵢ) of a compound against CA IX-catalyzed CO₂ hydration.

Materials:

-

Stopped-flow spectrophotometer

-

Recombinant human CA IX enzyme[16]

-

Assay Buffer: 20 mM Tris-HCl, pH 8.3[17]

-

pH indicator: Phenol Red (100 µM)[17]

-

Substrate: CO₂-saturated water (prepared by bubbling pure CO₂ gas through deionized water at 0°C for at least 30 min)[17]

-

Inhibitor compound of interest (e.g., SLC-0111) at various concentrations.

Procedure:

-

Enzyme and Inhibitor Preparation: Pre-incubate the CA IX enzyme with various concentrations of the inhibitor in the assay buffer on ice.

-

Instrument Setup: Equilibrate the stopped-flow instrument syringes and reaction chamber to a constant temperature (e.g., 10°C).[18]

-

Reaction Initiation: Rapidly mix the enzyme/inhibitor solution from one syringe with the CO₂-saturated water from the other syringe.

-

Data Acquisition: Monitor the change in absorbance of the pH indicator (phenol red at 570 nm) over time. The hydration of CO₂ produces protons, causing a pH drop and a color change.[17]

-

Analysis: The initial rate of the reaction is calculated from the linear phase of the absorbance change.

-

Kᵢ Determination: Plot the reaction rates against the inhibitor concentrations. The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten for competitive inhibition).

The following diagram illustrates the general workflow for screening and characterizing CA IX inhibitors.

Caption: A typical workflow for the discovery and development of a CA IX inhibitor.

Protocol: Cell Viability (Cytotoxicity) Assay

Objective: To determine the concentration of an inhibitor that reduces cancer cell viability by 50% (IC₅₀).

Materials:

-

Human cancer cell lines (e.g., MDA-MB-231, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Inhibitor compound (e.g., EGFR/CA-IX-IN-1)

-

MTT or similar viability reagent (e.g., CellTiter-Glo®)

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the inhibitor compound in culture medium. Replace the medium in the wells with the medium containing the various inhibitor concentrations. Include a vehicle-only control.

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Measurement: Add the viability reagent (e.g., MTT) to each well according to the manufacturer's instructions. This typically involves a short incubation period.

-

Data Reading: Measure the absorbance or luminescence using a plate reader. The signal is proportional to the number of viable cells.

-

IC₅₀ Calculation: Normalize the data to the vehicle control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol: Phase I Clinical Trial Design (SLC-0111; NCT02215850)

Objective: To determine the safety, tolerability, pharmacokinetics, and recommended Phase 2 dose (RP2D) of SLC-0111 in patients with advanced solid tumors.[8]

Study Design:

-

Type: Open-label, multicenter, dose-escalation study.[7]

-

Patient Population: Patients with previously treated, advanced solid tumors.[8]

Methodology:

-

Dose Escalation: Patients were enrolled in cohorts of 3. Dose escalation began at 500 mg oral daily dosing and increased to 1000 mg and 2000 mg in subsequent cohorts.[7]

-

Treatment Cycle: One treatment cycle consisted of SLC-0111 administered orally once daily for 28 consecutive days.[8]

-

Safety Monitoring: Drug-related adverse events (AEs) were monitored to determine safety and dose-limiting toxicities (DLTs).[7]

-

Pharmacokinetic (PK) Analysis: Plasma concentrations of SLC-0111 were assessed after single and repeated doses to determine parameters like Cₘₐₓ and AUC.[7][8]

-

Efficacy Assessment: Tumor response was assessed using RECIST 1.1 criteria.[7]

-

RP2D Determination: The RP2D was established based on the safety, tolerability, and PK data.[7]

Conclusion and Future Directions

The development of specific inhibitors against Carbonic Anhydrase IX represents a promising strategy in oncology, targeting the unique physiology of hypoxic tumors. SLC-0111 has emerged as a leading candidate, demonstrating a favorable safety profile and establishing a recommended dose for further clinical investigation. Its mechanism of disrupting tumor pH homeostasis is well-supported by preclinical data. Concurrently, novel approaches such as the dual-target inhibitor EGFR/CA-IX-IN-1 highlight the potential for combination strategies within a single molecule.

Future research will likely focus on advancing selective inhibitors like SLC-0111 into Phase II trials, particularly in combination with standard-of-care chemotherapies and immunotherapies.[8][13] The synergistic potential of CA IX inhibition to overcome therapy resistance and modulate the tumor microenvironment provides a strong rationale for its continued development as a cornerstone of modern cancer therapy.

References

- 1. Signalchem LifeScience [signalchemlifesciences.com]

- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of 18F-labeled cationic carbonic anhydrase IX inhibitors for PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Insights into Carbonic Anhydrase IX Isoform Specificity of Carbohydrate-Based Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. dovepress.com [dovepress.com]

- 12. recent-advances-in-the-design-and-synthesis-of-small-molecule-carbonic-anhydrase-ix-inhibitors - Ask this paper | Bohrium [bohrium.com]

- 13. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. resources.rndsystems.com [resources.rndsystems.com]

- 17. mdpi.com [mdpi.com]

- 18. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Binding Affinity of Inhibitors to Carbonic Anhydrase IX

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the binding affinity of various inhibitors to Carbonic Anhydrase IX (CA IX), a key therapeutic target in oncology. It covers quantitative binding data, the signaling pathways modulated by CA IX, and detailed experimental protocols for measuring inhibitor binding.

Introduction to Carbonic Anhydrase IX as a Therapeutic Target

Carbonic Anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a variety of solid tumors, including renal, breast, and lung carcinomas.[1][2] Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment, through the Hypoxia-Inducible Factor-1α (HIF-1α) pathway.[2][3][4]

CA IX plays a crucial role in tumor biology by regulating pH. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to an acidic extracellular environment while maintaining a neutral or slightly alkaline intracellular pH.[2][5] This acidosis of the tumor microenvironment promotes tumor progression, invasion, metastasis, and resistance to therapy, making CA IX an attractive and specific target for anticancer drug development.[5][6]

The designation "CA IX-IN-1" is used by suppliers to refer to several distinct small molecule inhibitors targeting CA IX. This guide will discuss data for representative compounds under this nomenclature, highlighting their binding characteristics.

Quantitative Binding Affinity Data

The efficacy of an inhibitor is quantified by its binding affinity, commonly expressed as the inhibition constant (Kᵢ), the half-maximal inhibitory concentration (IC₅₀), or the dissociation constant (Kᵈ). The table below summarizes binding data for several compounds designated as "this compound" and other notable CA IX inhibitors.

| Compound Name | Target(s) | Affinity Metric | Value (nM) | Selectivity Notes |

| This compound (cpd 12g) | CA IX | IC₅₀ | 7 | Selective for CA IX.[4] |

| hthis compound (cpd 6f) | CA I, II, IX, XII | Kᵢ | 9.4 | Also inhibits CA II (28.4 nM) and CA XII (17.8 nM).[4] |

| STAT3/CAIX-IN-1 | CA IX, STAT3 | IC₅₀ (for CA IX) | 80.45 | Dual-target inhibitor; also binds STAT3 (Kᵈ: 60.03 µM).[1][7] |

| EGFR/CA-IX-IN-1 | CA IX, EGFR | IC₅₀ (for CA IX) | 63 | Dual-target inhibitor; also binds EGFR (IC₅₀: 5.92 nM).[8][9] |

| U-104 (SLC-0111) | CA IX, CA XII | Kᵢ | 45.1 | Potent inhibitor of both CA IX and CA XII (Kᵢ: 4.5 nM).[8][9] |

| Acetazolamide | Carbonic Anhydrases | IC₅₀ | 30 | Broad-spectrum CA inhibitor, often used as a reference.[8] |

| CAIX Inhibitor S4 | CA IX, CA XII | Kᵢ | 7 | Potent inhibitor of both CA IX and CA XII (Kᵢ: 2 nM).[8][9] |

Signaling Pathways and Mechanism of Action

CA IX contributes to tumor cell survival and progression through its catalytic activity and by participating in cell signaling cascades. Inhibiting CA IX can disrupt these pathways.

3.1. HIF-1α-Mediated Expression and pH Regulation

Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it binds to the Hypoxia Response Element (HRE) in the CA9 gene promoter, driving the expression of CA IX. Once on the cell surface, CA IX catalyzes CO₂ hydration. The resulting protons acidify the extracellular space, promoting invasion and degrading the extracellular matrix, while the bicarbonate ions are transported into the cell to buffer the intracellular pH, promoting survival.

3.2. Downstream Signaling and Dual-Target Inhibition

CA IX activity and expression have been linked to the activation of pro-survival pathways like PI3K/Akt and pathways involved in cell migration, such as Rho/ROCK signaling. Dual-target inhibitors, such as STAT3/CAIX-IN-1 and EGFR/CA-IX-IN-1, are designed to simultaneously block CA IX and another key oncogenic protein, potentially leading to synergistic antitumor effects. This approach aims to disrupt tumor pH balance while also inhibiting critical growth and survival signals.

Experimental Protocols for Affinity Determination

Several biophysical and biochemical methods are employed to determine the binding affinity and inhibitory potential of compounds against CA IX.

4.1. Stopped-Flow CO₂ Hydration Assay (for Kᵢ/IC₅₀)

This is a kinetic assay that measures the enzymatic activity of CA IX. By quantifying the rate of CO₂ hydration in the presence of varying inhibitor concentrations, the IC₅₀ and subsequently the Kᵢ can be determined.

Methodology:

-

Reagent Preparation:

-

Prepare a buffered solution (e.g., Tris or HEPES) at a specific pH (e.g., 7.4).

-

Prepare a stock solution of purified, recombinant CA IX catalytic domain.

-

Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.

-

Prepare serial dilutions of the inhibitor compound (e.g., this compound) in a suitable solvent like DMSO.

-

Prepare a pH indicator solution (e.g., phenol red) whose absorbance changes with pH.

-

-

Instrumentation:

-

Use a stopped-flow spectrophotometer equipped with a rapid mixing device.

-

-

Procedure:

-

In the first syringe, load the enzyme solution containing the pH indicator and a specific concentration of the inhibitor.

-

In the second syringe, load the CO₂-saturated solution.

-

Rapidly mix the contents of the two syringes. The hydration of CO₂ to bicarbonate and protons causes a drop in pH.

-

Monitor the change in absorbance of the pH indicator over time (milliseconds to seconds).

-

The initial rate of the reaction is calculated from the slope of the absorbance curve.

-

-

Data Analysis:

-

Repeat the experiment across a range of inhibitor concentrations.

-

Plot the initial reaction rates against the logarithm of the inhibitor concentration.

-

Fit the resulting dose-response curve to a suitable equation (e.g., four-parameter logistic) to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which requires knowledge of the substrate (CO₂) concentration and its Michaelis constant (Kₘ).

-

4.2. Isothermal Titration Calorimetry (ITC) (for Kᵈ)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kᵈ, stoichiometry 'n', enthalpy ΔH, and entropy ΔS) in a single experiment.

Methodology:

-

Sample Preparation:

-

Prepare solutions of purified CA IX protein and the inhibitor in the exact same buffer to minimize heats of dilution. Dialysis is recommended.

-

Degas all solutions thoroughly to prevent air bubbles.

-

Accurately determine the concentrations of both the protein and the inhibitor.

-

-

Instrumentation:

-

Use an Isothermal Titration Calorimeter.

-

The instrument consists of a reference cell (containing buffer) and a sample cell (containing the protein solution).

-

-

Procedure:

-

Load the CA IX solution into the sample cell and the inhibitor solution into the injection syringe.

-

Allow the system to equilibrate to the desired temperature (e.g., 25°C or 37°C).

-

Perform a series of small, precisely controlled injections (e.g., 1-2 µL) of the inhibitor into the sample cell while stirring.

-

The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection. This power is proportional to the heat of binding.

-

-

Data Analysis:

-

The raw data is a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

-

Fit this binding isotherm to a suitable binding model (e.g., one-site binding) to directly calculate Kᵈ, n, and ΔH. ΔG and ΔS can then be derived.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STAT | Inhibitors | MedChemExpress [medchemexpress.eu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of carbonic anhydrase IX as a novel anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonic anhydrase IX inhibitors in cancer therapy: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

Unveiling the Selectivity of CA IX Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of inhibitors targeting Carbonic Anhydrase IX (CA IX), a key enzyme implicated in tumor progression and hypoxia. As the development of isoform-specific inhibitors is crucial for targeted cancer therapy, this document focuses on a well-characterized class of inhibitors: the ureido-substituted benzenesulfonamides, with a particular emphasis on the clinical candidate SLC-0111.

Core Principle: The "Tail Approach" to Selectivity

The design of selective CA IX inhibitors often employs a strategy known as the "tail approach". This method involves modifying a common zinc-binding group, typically a sulfonamide, with a "tail" moiety that can interact with unique amino acid residues within the active site of the target isoform, thereby conferring selectivity over other, more ubiquitously expressed isoforms like CA I and CA II.

Quantitative Selectivity Profile of a CA IX Inhibitor

The following table summarizes the inhibition constants (Kᵢ) of the ureido-substituted benzenesulfonamide, SLC-0111, against a panel of human carbonic anhydrase isoforms. Lower Kᵢ values indicate stronger inhibition.

| Carbonic Anhydrase Isoform | Inhibition Constant (Kᵢ) of SLC-0111 (nM) |

| hCA I | >10000 |

| hCA II | 960 |

| hCA IV | 108 |

| hCA VA | - |

| hCA VB | - |

| hCA VI | - |

| hCA VII | 102 |

| hCA IX | 45 |

| hCA XII | 4 |

| hCA XIII | - |

| hCA XIV | - |

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

The determination of inhibition constants for CA isoforms is predominantly carried out using a stopped-flow spectrophotometric assay that measures the kinetics of CO₂ hydration.

Principle

This assay monitors the rapid pH change resulting from the CA-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The rate of this reaction is followed by observing the color change of a pH indicator. In the presence of an inhibitor, the rate of the catalyzed reaction decreases, allowing for the calculation of the inhibition constant (Kᵢ).

Materials and Reagents

-

Purified recombinant human Carbonic Anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

Inhibitor stock solution (e.g., SLC-0111 in DMSO)

-

Buffer solution (e.g., HEPES or Tris, pH 7.4-7.5)

-

pH indicator solution (e.g., Phenol Red or p-Nitrophenol)

-

CO₂-saturated water (substrate)

-

Stopped-flow spectrophotometer

Procedure

-

Enzyme and Inhibitor Preparation : Prepare serial dilutions of the inhibitor from the stock solution. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid solvent effects.

-

Reaction Setup : The stopped-flow instrument is set up to rapidly mix two solutions:

-

Syringe 1 : Contains the CA enzyme and the inhibitor at various concentrations in the buffer with the pH indicator.

-

Syringe 2 : Contains the CO₂-saturated water.

-

-

Kinetic Measurement :

-

The two solutions are rapidly mixed in the observation cell of the spectrophotometer.

-

The change in absorbance of the pH indicator is monitored over a short time period (milliseconds to seconds) at its maximum absorbance wavelength (e.g., 557 nm for Phenol Red).

-

The initial rate of the reaction is determined from the linear phase of the absorbance change.

-

-

Data Analysis :

-

The initial rates are plotted against the inhibitor concentration.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the data to a dose-response curve.

-

The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme for its substrate.

-

Visualizing Key Pathways and Processes

To better understand the context of CA IX inhibition, the following diagrams illustrate the signaling pathway leading to CA IX expression and the workflow of the stopped-flow inhibition assay.

The Role of Carbonic Anhydrase IX Inhibitor CA IX-IN-1 in Advancing Tumor Hypoxia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Carbonic Anhydrase IX (CA IX) in the tumor microenvironment, with a specific focus on the utility of the inhibitor CA IX-IN-1 and its analogs, such as SLC-0111, in preclinical tumor hypoxia research. This document provides a comprehensive overview of the underlying biological rationale, quantitative data on inhibitor efficacy, detailed experimental protocols, and visual representations of key signaling pathways and workflows to support researchers in this field.

Introduction: The Significance of CA IX in Tumor Hypoxia

Solid tumors are often characterized by regions of low oxygen, a condition known as hypoxia. In response to this hypoxic stress, tumor cells activate a variety of adaptive mechanisms to survive and proliferate. A key player in this adaptation is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that is strongly induced by the master regulator of the hypoxic response, Hypoxia-Inducible Factor-1α (HIF-1α).[1][2][3][4]

CA IX is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[5] Its expression is predominantly localized to the cell surface of tumor cells, with very limited expression in normal tissues, making it an attractive therapeutic target.[6] By maintaining intracellular pH in a range favorable for survival and proliferation while contributing to the acidification of the extracellular milieu, CA IX plays a pivotal role in promoting tumor progression, metastasis, and resistance to therapy.[5][6] The acidic tumor microenvironment facilitates invasion and can dampen the efficacy of certain chemotherapeutic agents.

Mechanism of Action of CA IX Inhibitors

CA IX inhibitors, such as the widely studied compound SLC-0111 (also known as U-104), are typically sulfonamide-based small molecules that target the enzyme's active site. By binding to the zinc ion within the catalytic pocket, these inhibitors block the enzymatic activity of CA IX. This inhibition disrupts the pH regulation machinery of cancer cells, leading to intracellular acidification and a reduction in the acidification of the tumor microenvironment.[7][8] Consequently, this can lead to decreased cell viability, reduced proliferation, and potentially increased sensitivity to conventional cancer therapies.[8][9][10][11]

Quantitative Data on CA IX Inhibitor Efficacy

The following tables summarize the in vitro efficacy of various CA IX inhibitors against different carbonic anhydrase isoforms and cancer cell lines. This data is crucial for understanding the potency and selectivity of these compounds.

Table 1: Inhibition Constants (Ki) of Selected Sulfonamides against Human Carbonic Anhydrase Isoforms

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity (CA II/CA IX) | Reference |

| Acetazolamide | 250 | 12 | 25 | 5.7 | 0.48 | [12] |

| SLC-0111 (U-104) | 5080 | 9640 | 45.1 | 4.5 | 213.7 | [6][13][14] |

| U-CH3 | - | - | - | - | - | [2] |

| U-F | - | - | - | - | - | [2] |

| U-NO2 | - | - | - | - | - | [2] |

| Compound 6 | >10,000 | 4515 | 9.7 | 33 | 465.5 | [12] |

| Compound 11 | 49 | 2.4 | 7766 | 14 | 0.0003 | [12] |

Data compiled from multiple sources. Dashes indicate data not available in the cited sources.

Table 2: IC50 Values of CA IX Inhibitors in Various Cancer Cell Lines

| Compound | Cell Line | Condition | IC50 (µM) | Reference |

| SLC-0111 | HT-29 | Hypoxia | 653 | [15] |

| SLC-0111 | SKOV-3 | Hypoxia | 796 | [15] |

| SLC-0111 | MDA-MB-231 | Hypoxia | >800 | [15] |

| SLC-0111 | MCF7 | Normoxia | 18.15 | [14] |

| SLC-0111 | PC3 | Normoxia | 8.71 | [14] |

| SLC-0111 | HT-29 | Normoxia | 13.53 | [14] |

| Acetazolamide | HeLa | - | 30 (nM) | [16] |

| FC11409B | MDA-MB-231 | Hypoxia | 10 - 30 | [17] |

| FC9398A | MDA-MB-231 | Hypoxia | 10 - 30 | [17] |

| FC9403 | MDA-MB-231 | Hypoxia | 10 - 30 | [17] |

| FC9396A | MDA-MB-231 | Hypoxia | 10 - 30 | [17] |

| S4 | MDA-MB-231 | Hypoxia | 10 - 30 | [17] |

| H-4i | HT-29 | - | low | [16] |

| Pyr-analog of SLC-0111 | MCF7 | Normoxia | 11.20 | [14] |

| Pyr-analog of SLC-0111 | PC3 | Normoxia | 8.36 | [14] |

| Pyr-analog of SLC-0111 | HT-29 | Normoxia | 27.74 | [14] |

Data compiled from multiple sources. Conditions and assay durations may vary between studies.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of CA IX inhibitors.

Carbonic Anhydrase Activity Assay (Stopped-Flow)

This method measures the kinetics of CO2 hydration catalyzed by CA IX and its inhibition.

Materials:

-

Stopped-flow spectrophotometer

-

Assay Buffer: 50 mM HEPES, 50 mM Na2SO4, 50 mM MgSO4, 0.004% (w/v) Phenol Red, pH 8.0

-

Substrate: CO2-saturated water (prepared by bubbling CO2 gas through deionized water for 30 minutes at 20°C)

-

Purified recombinant CA IX protein

-

CA IX inhibitor of interest

Procedure:

-

Dilute the purified CA IX enzyme in the assay buffer to the desired concentration.

-

Keep all reagents on ice and maintain the spectrophotometer and stopped-flow apparatus at a constant temperature (e.g., 1°C ± 1°C) using a recirculating water bath.

-

In the stopped-flow device, rapidly mix the enzyme solution with the CO2-saturated substrate solution.

-

Monitor the change in absorbance at 557 nm for 60 seconds, which corresponds to the pH change due to proton production.

-

Perform control reactions in the absence of the enzyme to determine the uncatalyzed rate.

-

To determine the inhibitory activity, pre-incubate the enzyme with various concentrations of the inhibitor before mixing with the substrate.

-

Calculate the initial reaction rates and determine the Ki value for the inhibitor.[18]

Cell Viability Assay (Sulforhodamine B - SRB)

The SRB assay is a colorimetric method used to determine cytotoxicity and cell proliferation by measuring cellular protein content.[7][13][19][20]

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest (e.g., HT-29, MDA-MB-231)

-

Complete cell culture medium

-

CA IX inhibitor of interest

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at an appropriate density (e.g., 2,000-8,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the CA IX inhibitor. Include untreated and vehicle-treated controls.

-

Incubate the plates under normoxic (21% O2) or hypoxic (e.g., 1% O2) conditions for the desired duration (e.g., 48-96 hours).

-

After incubation, gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for at least 1 hour.[13][20]

-

Wash the plates five times with tap water to remove the TCA and air dry completely.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7]

-

Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.[13][20]

-

Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Read the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the inhibitor.[20]

Western Blotting for CA IX Expression

This technique is used to detect and quantify the expression levels of CA IX protein in cell lysates.

Materials:

-

Cancer cell line of interest

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: anti-CA IX monoclonal antibody (e.g., M75)

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells under normoxic and hypoxic conditions.

-

Lyse the cells using RIPA buffer and determine the protein concentration using a BCA assay.

-

Load equal amounts of protein (e.g., 20-100 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[1][21]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CA IX antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to normalize the results.[22][23]

Immunohistochemistry (IHC) for CA IX in Tumor Tissue

IHC is used to visualize the localization and expression of CA IX protein in formalin-fixed, paraffin-embedded tumor tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded tumor tissue sections

-

Xylene and ethanol series for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., sodium citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%) to block endogenous peroxidase activity

-

Blocking solution (e.g., normal goat serum)

-

Primary antibody: anti-CA IX monoclonal antibody (e.g., M75 or clone EP161)

-

Biotinylated secondary antibody

-

Streptavidin-HRP complex

-

DAB chromogen substrate

-

Hematoxylin for counterstaining

-

Microscope

Procedure:

-

Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.[24]

-

Perform antigen retrieval by heating the slides in antigen retrieval buffer (e.g., in a pressure cooker or water bath).[24]

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.[24]

-

Block non-specific binding sites with the blocking solution.

-

Incubate the sections with the primary anti-CA IX antibody at the appropriate dilution overnight at 4°C.

-

Wash the slides and incubate with the biotinylated secondary antibody.

-

Wash and then incubate with the streptavidin-HRP complex.

-

Develop the signal with the DAB chromogen substrate, which will produce a brown precipitate at the site of the antigen.

-

Counterstain the sections with hematoxylin.

-

Dehydrate the slides, clear in xylene, and mount with a coverslip.

-

Examine the slides under a microscope to assess the intensity and localization of CA IX staining.[25]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to CA IX research.

Figure 1: Simplified signaling pathway of HIF-1α-mediated CAIX induction under hypoxic conditions.

Figure 2: A generalized experimental workflow for the preclinical evaluation of CAIX inhibitors.

Conclusion

The inhibition of Carbonic Anhydrase IX represents a promising strategy for targeting hypoxic tumors. This compound and its more characterized analogs like SLC-0111 have proven to be invaluable tools in preclinical research, allowing for a deeper understanding of the role of CA IX in tumor biology. The data and protocols presented in this guide are intended to equip researchers with the necessary information to design and execute robust experiments in this exciting area of cancer drug discovery. Further investigation into the synergistic effects of CA IX inhibitors with conventional chemotherapies and immunotherapies holds significant promise for the development of novel and more effective cancer treatments.

References

- 1. Antibody-specific Detection of CAIX in Breast and Prostate Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 5. mdpi.com [mdpi.com]

- 6. Signalchem LifeScience [signalchemlifesciences.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 10. devtoolsdaily.com [devtoolsdaily.com]

- 11. mdpi.com [mdpi.com]

- 12. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SRB assay for measuring target cell killing [protocols.io]

- 14. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]

- 15. Expression Dynamics of CA IX Epitope in Cancer Cells under Intermittent Hypoxia Correlates with Extracellular pH Drop and Cell Killing by Ureido-Sulfonamide CA IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubcompare.ai [pubcompare.ai]

- 19. app.jove.com [app.jove.com]

- 20. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 21. pubcompare.ai [pubcompare.ai]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. mit.edu [mit.edu]

- 25. researchgate.net [researchgate.net]

Preclinical Profile of CA IX-IN-1: A Technical Overview of a Potent Carbonic Anhydrase IX Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the preclinical data available for CA IX-IN-1, a potent and selective inhibitor of carbonic anhydrase IX (CA IX). CA IX is a transmembrane enzyme overexpressed in a variety of solid tumors and is a key regulator of tumor pH, contributing to cancer cell survival, proliferation, and metastasis. Its inhibition represents a promising therapeutic strategy in oncology. This compound, also identified in scientific literature as compound 12g, is a novel carbohydrate-based sulfonamide designed to target this clinically relevant enzyme.

Core Data Summary

This compound has demonstrated significant inhibitory activity against human carbonic anhydrase IX (hCA IX) and notable anti-proliferative effects in cancer cell lines. The following tables summarize the key quantitative preclinical data for this compound, derived from the publication "Design, synthesis and biological evaluation of novel carbohydrate-based sulfonamide derivatives as antitumor agents" by Hao S, et al. in Bioorganic Chemistry, 2020.

Table 1: In Vitro Enzyme Inhibition Data for this compound

| Target Isoform | IC50 (nM) | Notes |

| hCA IX | 7 | High potency against the target enzyme. |

| hCA II | 18 | Moderate activity against off-target isoform. |

| hCA I | 4000 | Low activity against off-target isoform. |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Experimental Condition |

| HT-29 | Colon Carcinoma | 32 | Normoxia |

| MDA-MB-231 | Breast Cancer | 31 | Normoxia |

Mechanism of Action and Signaling Pathways

This compound is a sulfonamide-based inhibitor, a class of molecules known to coordinate with the zinc ion in the active site of carbonic anhydrases, thereby blocking their catalytic activity. The primary mechanism of action of this compound is the direct inhibition of the enzymatic function of CA IX.

By inhibiting CA IX at the cell surface, this compound disrupts the enzyme's ability to catalyze the hydration of carbon dioxide to protons and bicarbonate. This interference with pH regulation is hypothesized to lead to an increase in intracellular acidity and a decrease in the acidification of the tumor microenvironment. These pH alterations can, in turn, trigger downstream effects that hinder cancer cell survival and growth. The referenced study suggests that the anti-proliferative effects are a key outcome of CA IX inhibition by this compound, though the specific downstream signaling pathways modulated by this compound were not detailed in the available abstracts.

Experimental Protocols and Methodologies

Note: Access to the full-text publication detailing the complete experimental procedures was not available. The following protocols are based on standard methodologies commonly employed in the field for the assays mentioned in the abstracts and summaries of the source publication.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of this compound against different human carbonic anhydrase (hCA) isoforms was likely determined using a stopped-flow CO₂ hydrase assay.

Principle: This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of carbon dioxide. The assay follows the pH decrease as H+ ions are produced, using a pH indicator. The inhibition is quantified by measuring the reduction in the rate of this reaction in the presence of the inhibitor.

Generalized Protocol:

-

Recombinant human CA isozymes (hCA I, II, and IX) are purified.

-

A solution containing the specific CA isozyme and a pH indicator is prepared in a buffered solution.

-

The inhibitor, this compound, is added at various concentrations.

-

The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument.

-

The change in absorbance of the pH indicator is monitored over time to determine the initial rate of reaction.

-

IC50 values are calculated by plotting the enzyme activity against the inhibitor concentration.

Cell Viability (MTT) Assay

The anti-proliferative effects of this compound on cancer cell lines such as HT-29 and MDA-MB-231 were likely assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Generalized Protocol:

-

HT-29 and MDA-MB-231 cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

After the incubation period, the MTT reagent is added to each well, and the plates are incubated to allow for formazan crystal formation.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Visualizations: Workflows and Pathways

Below are diagrams representing the generalized experimental workflow for evaluating CA IX inhibitors and the proposed mechanism of action at a cellular level.

Caption: Generalized experimental workflow for the preclinical evaluation of this compound.

Caption: Proposed mechanism of action of this compound at the tumor cell surface.

The Role of Carbonic Anhydrase IX Inhibition in Mitigating Tumor Acidosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acidic microenvironment of solid tumors is a critical factor in cancer progression, metastasis, and resistance to therapy. A key contributor to this aberrant pH regulation is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme highly expressed in many cancers and induced by hypoxia. CA IX catalyzes the hydration of carbon dioxide to bicarbonate and protons, leading to extracellular acidification and intracellular alkalinization, which favors tumor cell survival and proliferation. This technical guide provides an in-depth analysis of the role of CA IX in tumor acidosis and the therapeutic potential of its inhibition. We focus on a class of potent and selective ureido-substituted sulfonamide inhibitors as representative examples of CA IX-targeted agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction: Carbonic Anhydrase IX and Its Role in Tumor Acidosis

Carbonic Anhydrase IX (CA IX) is a zinc metalloenzyme that is minimally expressed in normal tissues but is significantly upregulated in a wide variety of solid tumors, including renal, breast, lung, and colorectal cancers.[1][2] Its expression is primarily driven by the hypoxia-inducible factor-1α (HIF-1α), a key transcription factor activated under the low oxygen conditions characteristic of the tumor microenvironment.[3][4]

The catalytic domain of CA IX is located extracellularly, where it catalyzes the reversible hydration of CO2:

CO₂ + H₂O ⇌ HCO₃⁻ + H⁺

This reaction has two profound consequences for the tumor microenvironment:

-

Extracellular Acidification: The generation of protons (H⁺) contributes to a lower extracellular pH (pHe), which is typically in the range of 6.5-6.9 in solid tumors, compared to the physiological pH of ~7.4 in normal tissues.[5] This acidic pHe promotes tumor invasion and metastasis by activating proteases, remodeling the extracellular matrix, and inducing epithelial-to-mesenchymal transition (EMT).[3][6]

-

Intracellular Alkalinization: The produced bicarbonate (HCO₃⁻) is transported into the tumor cell, often in cooperation with bicarbonate transporters, leading to an increase in the intracellular pH (pHi).[7][8] This slightly alkaline pHi is optimal for the activity of glycolytic enzymes and promotes cell proliferation and survival, while protecting the cell from intracellular acidosis that would otherwise result from high metabolic rates.[3]

Given its pivotal role in creating a tumor-permissive environment and its restricted expression in normal tissues, CA IX has emerged as a highly attractive target for anticancer drug development.[6]

CA IX Inhibitors: A Focus on Ureido-Substituted Sulfonamides

A variety of small molecule inhibitors targeting CA IX have been developed, with sulfonamides and their derivatives being the most extensively studied class. These compounds typically function by coordinating to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.[5] Among these, ureido-substituted benzene sulfonamides have demonstrated high potency and selectivity for CA IX over other CA isoforms, such as the ubiquitous cytosolic CA II.[7]

For the purpose of this guide, we will use a representative ureido-substituted sulfonamide, analogous to well-characterized inhibitors like SLC-0111, to illustrate the effects of CA IX inhibition. The general structure of these inhibitors allows for modifications that can fine-tune their potency and selectivity.[7][9]

Quantitative Data on CA IX Inhibitors

The following tables summarize key quantitative data for a selection of ureido-substituted sulfonamide CA IX inhibitors, demonstrating their potency and selectivity.

Table 1: Inhibitory Activity of Ureido-Substituted Sulfonamides against CA Isoforms

| Compound | Target CA Isoform | Kᵢ (nM) |

| U-CH₃ | CA IX | 45 |

| CA XII | 30 | |

| CA II | 960 | |

| U-F (SLC-0111) | CA IX | 45.7 |

| CA XII | 4.5 | |

| CA II | >100,000 | |

| SLC-149 | CA IX | 20.8 - 48.9 |

| CA II | 960 |

Data compiled from multiple sources.[7][10] Kᵢ represents the inhibition constant, with lower values indicating higher potency.

Table 2: In Vitro Anti-Proliferative Activity of Ureido-Sulfamate CA IX Inhibitors in Breast Cancer Cell Lines

| Cell Line | Compound | IC₅₀ (µM) - Normoxia | IC₅₀ (µM) - Hypoxia |

| MDA-MB-231 | FC9396A | >100 | 10-30 |

| FC9403A | 10-30 | 10-30 | |

| FC9398A | 30-100 | 10-30 | |

| S4 | 30-100 | 10-30 | |

| T47D | FC9396A | >100 | 10-30 |

| FC9403A | 30-100 | 10-30 | |

| FC9398A | >100 | 10-30 | |

| S4 | >100 | 10-30 |

IC₅₀ values represent the concentration of inhibitor required to reduce cell proliferation by 50%.[9][11] Data shows increased sensitivity to CA IX inhibitors under hypoxic conditions, where CA IX is upregulated.

Signaling Pathways and Experimental Workflows

Hypoxia-Induced CA IX Expression and its Role in pH Regulation

The expression of CA IX is predominantly regulated by the HIF-1 signaling pathway, which is activated under hypoxic conditions. The following diagram illustrates this pathway and the subsequent role of CA IX in modulating tumor pH.

References

- 1. Tumor pH and its measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]

- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbonic anhydrase IX: Biochemical and crystallographic characterization of a novel antitumor target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of Carbonic Anhydrase IX by Alternatively Spliced Tissue Factor Under Late-Stage Tumor Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In Vitro Efficacy of CA IX-IN-1: A Technical Overview for Drug Development Professionals

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro studies involving the selective carbonic anhydrase IX (CA IX) inhibitor, CA IX-IN-1. Designed for researchers, scientists, and professionals in drug development, this document outlines the quantitative inhibitory data, detailed experimental methodologies, and relevant biological pathways associated with this compound and its dual-target counterpart, EGFR/CA-IX-IN-1.

Executive Summary

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme significantly overexpressed in a variety of solid tumors, playing a crucial role in tumor progression and adaptation to the hypoxic microenvironment. Its inhibition presents a promising therapeutic strategy in oncology. This compound has emerged as a potent and selective inhibitor of human CA IX (hCA IX). This guide synthesizes the key in vitro findings for this compound and the related dual inhibitor, EGFR/CA-IX-IN-1, providing a comprehensive resource for their preclinical evaluation.

Quantitative Data Summary

The in vitro inhibitory activities of this compound and EGFR/CA-IX-IN-1 have been quantified through various enzymatic and cell-based assays. The following tables summarize the key potency and cytotoxicity data.

Table 1: In Vitro Inhibitory Activity of this compound

| Compound | Target | Assay Type | IC50 (nM) | Cell Lines | Conditions |